molecular formula C16H18ClNO3S B288581 N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No. B288581
M. Wt: 339.8 g/mol
InChI Key: XKWXLHWFPCNPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. In recent years, N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood. However, it is believed to exert its antibacterial and antifungal activity by inhibiting the synthesis of folic acid, which is essential for the growth and survival of these microorganisms. In cancer cells, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its antibacterial and antifungal activity, it has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as a therapeutic agent in the treatment of diabetes, hypertension, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its broad-spectrum antibacterial and antifungal activity, which makes it useful for testing against a wide range of microorganisms. Additionally, its potential as a therapeutic agent in the treatment of various diseases makes it a valuable compound for drug discovery research. However, one limitation of using N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide is its potential toxicity, which must be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail in order to better understand its biochemical and physiological effects. Additionally, research could be conducted to evaluate its potential as a lead compound for the development of new antibacterial and antifungal agents.

Synthesis Methods

The synthesis of N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide involves the reaction between 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride and benzylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-benzyl-3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-11-9-14(21-3)16(12(2)15(11)17)22(19,20)18-10-13-7-5-4-6-8-13/h4-9,18H,10H2,1-3H3

InChI Key

XKWXLHWFPCNPHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2)OC

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2)OC

Origin of Product

United States

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